1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C16H21NO2, and it has a molecular weight of 259.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the azabicyclo moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield diols, and substitution may yield various substituted derivatives .
Scientific Research Applications
1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione: This compound shares a similar bicyclic structure but lacks the 4-methylphenyl group.
1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione: This compound has a thiazole ring instead of the 4-methylphenyl group.
5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione: This compound has a different substitution pattern on the bicyclic core.
Uniqueness
1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
Properties
CAS No. |
371227-47-3 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C17H21NO2/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(18)20)16(13,2)3/h5-8,13H,9-10H2,1-4H3 |
InChI Key |
QRKDPLYWWFXAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CCC(C2=O)(C3(C)C)C |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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